BenchChemオンラインストアへようこそ!

N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine

Lipophilicity Drug-likeness Permeability

N,N-Bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine (CAS 866155-00-2) is a fully substituted 2-aminopyrimidine derivative bearing two 3-bromobenzyl groups at the exocyclic nitrogen and a nitro group at the pyrimidine 5-position. With a molecular formula of C18H14Br2N4O2 and a molecular weight of 478.1 g/mol, this compound functions primarily as a synthetic building block and screening candidate in medicinal chemistry.

Molecular Formula C18H14Br2N4O2
Molecular Weight 478.144
CAS No. 866155-00-2
Cat. No. B2672658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine
CAS866155-00-2
Molecular FormulaC18H14Br2N4O2
Molecular Weight478.144
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CN(CC2=CC(=CC=C2)Br)C3=NC=C(C=N3)[N+](=O)[O-]
InChIInChI=1S/C18H14Br2N4O2/c19-15-5-1-3-13(7-15)11-23(12-14-4-2-6-16(20)8-14)18-21-9-17(10-22-18)24(25)26/h1-10H,11-12H2
InChIKeyBKAXASFBBDMMRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine (CAS 866155-00-2): Core Structural and Physicochemical Profile for Research Procurement


N,N-Bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine (CAS 866155-00-2) is a fully substituted 2-aminopyrimidine derivative bearing two 3-bromobenzyl groups at the exocyclic nitrogen and a nitro group at the pyrimidine 5-position [1]. With a molecular formula of C18H14Br2N4O2 and a molecular weight of 478.1 g/mol, this compound functions primarily as a synthetic building block and screening candidate in medicinal chemistry . Its computed physicochemical properties—XLogP3-AA of 4.9, zero hydrogen bond donors, and five hydrogen bond acceptors—indicate significant lipophilicity and a sterically congested architecture that distinguishes it from simpler 5-nitropyrimidine analogs [1].

Why N,N-Bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine Cannot Be Replaced by Generic 5-Nitropyrimidine Analogs in Structure-Activity Programs


The combination of a 5-nitro electron-withdrawing substituent and two sterically demanding 3-bromobenzyl groups in N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine generates a unique three-dimensional pharmacophore that cannot be replicated by simpler N,N-dialkyl or mono-benzyl 5-nitropyrimidine analogs [1]. The meta-bromo substitution pattern on both benzyl rings provides distinct electronic and steric properties that influence target binding, while the fully substituted exocyclic amine eliminates hydrogen-bond donor capacity (HBD = 0), which fundamentally alters permeability and off-target profiles relative to secondary amine analogs [1]. Substituting this compound with, for example, N,N-dimethyl-5-nitropyrimidin-2-amine would abolish the halogen-bonding capacity and aromatic stacking interactions contributed by the 3-bromophenyl moieties, potentially invalidating structure-activity relationship (SAR) conclusions .

Quantitative Differentiation Evidence for N,N-Bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine Versus Closest Analogs


Lipophilicity Comparison: XLogP3-AA of Target Compound Versus Simpler 5-Nitropyrimidine Analogs

The target compound exhibits a computed XLogP3-AA value of 4.9 [1], placing it in a significantly higher lipophilicity range compared to the unsubstituted core 2-amino-5-nitropyrimidine (XLogP3 approximately 0.2, estimated from fragment-based calculation) and N,N-dimethyl-5-nitropyrimidin-2-amine (XLogP3 approximately 1.5–2.0) . This ~3–5 log unit increase in predicted partition coefficient indicates substantially enhanced membrane permeability potential and altered tissue distribution characteristics, relevant for central nervous system (CNS) or intracellular target engagement programs.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: Zero HBD Profile Differentiates Target from Secondary Amine 5-Nitropyrimidine Analogs

The target compound has a computed Hydrogen Bond Donor (HBD) count of 0, compared to HBD = 1 for mono-substituted secondary amine analogs such as N-(3-bromobenzyl)-5-nitropyrimidin-2-amine [1]. This complete elimination of hydrogen bond donor capacity is a critical determinant in CNS drug design, where reducing HBD count below 1 is a recognized strategy for improving brain penetration and reducing P-glycoprotein efflux susceptibility [2]. The tertiary amine architecture with dual 3-bromobenzyl substitution is required to achieve this property—simpler N-methyl or N-ethyl analogs retain donor capacity.

Permeability Off-target selectivity CNS drug design

Vendor-Supplied Purity Specification: 95% Minimum Purity Benchmark for Reliable SAR Studies

AKSci supplies this compound with a minimum purity specification of 95% . This is a critical procurement differentiator compared to non-certified sources or lower-purity batches of structurally related analogs. In the context of SAR studies where trace impurities can confound activity readouts—particularly in cell-based assays with amplified signal detection—a documented 95% purity threshold provides a baseline for experimental reproducibility that uncharacterized or lower-purity alternatives cannot guarantee [1].

Purity Reproducibility Quality assurance

Optimized Research Application Scenarios for N,N-Bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine Based on Quantitative Differentiation Evidence


Fragment-to-Lead Optimization Programs Requiring High-Lipophilicity 5-Nitropyrimidine Scaffolds

When a medicinal chemistry program has identified 5-nitropyrimidine as a core fragment hit but requires increased lipophilicity (XLogP3 > 3) for cellular permeability or target engagement, N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine serves as a privileged late-stage intermediate [1]. Its computed XLogP3 of 4.9 represents a substantial increase over simpler N,N-dialkyl analogs , enabling exploration of lipophilic space without additional synthetic steps. The dual 3-bromophenyl groups also provide synthetic handles for further diversification via palladium-catalyzed cross-coupling reactions [1].

CNS Drug Discovery: Screening Compounds with Zero Hydrogen Bond Donor Count for Blood-Brain Barrier Penetration

In CNS-targeted screening cascades where compound permeability across the blood-brain barrier is paramount, this compound's HBD count of 0 aligns with established medicinal chemistry guidelines for CNS drug candidates [1]. Research teams evaluating 5-nitropyrimidine-based probes for neurological targets (e.g., kinase inhibitors, neurotransmitter receptor modulators) can use this compound as a scaffold that does not introduce hydrogen bond donor liabilities .

Structure-Activity Relationship (SAR) Studies Exploring Halogen-Bonding Interactions via Meta-Bromo Substituents

For target proteins where halogen bonding (C–Br···O/N/S interactions) contributes to binding affinity, the presence of two meta-bromine substituents on conformationally flexible benzyl arms allows systematic exploration of halogen-bonding geometry [1]. This differentiates the compound from mono-bromo or para-bromo analogs, which constrain the halogen-bonding vector differently. Procurement of this specific regioisomer is essential for SAR studies where meta-substitution patterns are expected to optimize binding site complementarity [1].

Building Block for Diversity-Oriented Synthesis (DOS) Libraries Centered on 5-Nitropyrimidine Cores

As a fully functionalized pyrimidine building block bearing both a nitro group (reducible to amine) and two aryl bromides (Suzuki, Buchwald, Ullmann coupling handles), this compound enables divergent library synthesis with at least three orthogonal diversification points [1]. Procurement from a supplier with documented 95% purity ensures that subsequent library chemistry starts from a characterized intermediate, minimizing the risk of side-product amplification in parallel synthesis workflows.

Quote Request

Request a Quote for N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.